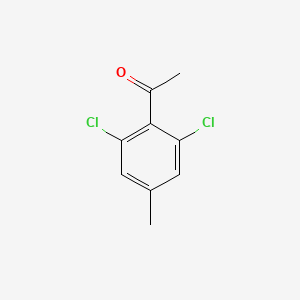

2',6'-Dichloro-4'-methylacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichloro-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-3-7(10)9(6(2)12)8(11)4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPRZVUPKWCRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 ,6 Dichloro 4 Methylacetophenone

Aromatic Reactivity: Electrophilic and Nucleophilic Substitution Pathways

The reactivity of the aromatic ring in 2',6'-dichloro-4'-methylacetophenone is governed by the electronic and steric influences of its three substituents: an acetyl group, a methyl group, and two chlorine atoms. These groups modulate the electron density of the benzene (B151609) ring and direct the regiochemical outcome of substitution reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, proceeding through a two-step mechanism. uci.edu Initially, the π-electron system of the aromatic ring attacks an electrophile (E+), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.eg In the subsequent step, a proton is eliminated from the carbon atom bearing the electrophile, restoring the ring's aromaticity. uci.eduminia.edu.eg The first step, the formation of the sigma complex, is typically the rate-determining step. uci.edu

The feasibility and regioselectivity of SEAr on this compound are dictated by the combined directing effects of its substituents.

Acetyl Group (-COCH₃): This is a powerful electron-withdrawing group due to both induction and resonance. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. wikipedia.org

Chlorine Atoms (-Cl): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they possess lone pairs of electrons that can be donated into the ring via resonance, making them ortho, para-directors. uci.eduwikipedia.org

Methyl Group (-CH₃): As an alkyl group, it is electron-donating through an inductive effect, thereby activating the ring and directing incoming electrophiles to the ortho and para positions. wikipedia.org

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| Acetyl (-COCH₃) | C-1' | Electron-Withdrawing (Resonance & Induction) | Strongly Deactivating | meta (to C-3', C-5') |

| Chlorine (-Cl) | C-2', C-6' | Electron-Withdrawing (Induction), Weakly Donating (Resonance) | Deactivating | ortho, para |

| Methyl (-CH₃) | C-4' | Electron-Donating (Induction) | Activating | ortho, para |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction common for aryl halides bearing strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve the direct displacement of the leaving group in a single step or the formation of an aryl cation. libretexts.org Instead, it proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing groups, which is crucial for its stabilization. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

The structure of this compound is highly conducive to SNAr reactions at the C-2' and C-6' positions. The key features activating these positions are:

Activation by the Acetyl Group: The potent electron-withdrawing acetyl group is located at the C-1' position, which is ortho to both chlorine atoms. This positioning is ideal for stabilizing the negative charge of the Meisenheimer complex intermediate through resonance. libretexts.org

Leaving Groups: The chlorine atoms at C-2' and C-6' are effective leaving groups for this type of reaction.

The presence of the electron-donating methyl group at the C-4' position has a minor deactivating effect on the reaction, but this is overwhelmingly counteracted by the powerful activating influence of the ortho-acetyl group. Therefore, this compound is expected to react readily with various nucleophiles (such as alkoxides, amines, and thiolates) to displace one or both chlorine atoms. The reaction's regioselectivity is strongly directed to the C-2' and C-6' positions due to the activation provided by the adjacent carbonyl functionality. This reactivity pattern is well-documented for other haloarenes with similarly placed activating groups. nih.govnih.gov

Transition Metal-Catalyzed Transformations

The chlorine substituents on this compound serve as versatile handles for a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Direct C-H activation is a powerful strategy in organic synthesis that allows for the functionalization of otherwise inert C-H bonds, maximizing atom economy. rsc.org These reactions often rely on a directing group to chelate to the metal center and position it in proximity to a specific C-H bond, facilitating its cleavage. dmaiti.com

For this compound, the acetyl group's carbonyl oxygen can potentially act as a directing group. However, it typically directs functionalization to the ortho positions, which are already substituted with chlorine atoms in this molecule. A more viable strategy involves the conversion of the acetyl group into a more effective directing group, such as an oxime ether. Acetophenone (B1666503) oxime ethers are known to be excellent directing groups for palladium-catalyzed ortho C-H functionalization, which in this case would correspond to the C-3' and C-5' positions. mdpi.comresearchgate.net

Palladium-Catalyzed C-H Activation: Palladium(II) complexes are widely used for C-H activation. nih.gov The catalytic cycle often begins with a ligand-directed C-H activation step (cyclometalation) to form a stable palladacycle intermediate. beilstein-journals.orgnih.gov This intermediate can then react with various coupling partners. For instance, in an arylation reaction, the palladacycle could undergo oxidative addition with an aryl halide to form a Pd(IV) intermediate, followed by reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. beilstein-journals.org This methodology could be applied to a derivative of this compound to introduce new aryl or vinyl groups at the C-3' or C-5' positions.

Rhodium-Catalyzed C-H Activation: Rhodium complexes, particularly Rh(III) catalysts, are also highly effective for C-H activation and subsequent annulation reactions. researchgate.netnih.gov The mechanism often involves an electrophilic deprotonation pathway to generate an aryl-rhodium intermediate. nih.gov Ketones and their derivatives can serve as directing groups, making rhodium catalysis a plausible approach for functionalizing the C-3' and C-5' positions of this compound, potentially leading to the synthesis of complex fused heterocyclic systems. researchgate.netsnnu.edu.cn

Cross-coupling reactions are fundamental transformations that form C-C bonds by coupling an organometallic reagent with an organic halide, catalyzed by a transition metal complex, most commonly palladium or nickel. wordpress.comumontreal.ca The two chloro substituents in this compound make it a suitable substrate for such reactions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While aryl chlorides are typically less reactive than bromides and iodides, advancements in catalyst design, including the use of specific phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have made their use more practical. buecher.demdpi.com The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the aryl-chlorine bond, followed by alkene coordination and insertion (carbopalladation), and finally β-hydride elimination to release the product and regenerate the catalyst. buecher.de This reaction could be used to introduce vinyl groups at the C-2' or C-6' position of the title compound.

Kumada Coupling: The Kumada coupling was the first transition metal-catalyzed cross-coupling reaction to be developed, utilizing a Grignard reagent as the nucleophile and typically a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This method is particularly effective for the coupling of less reactive aryl chlorides. orgsyn.org The mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org The Kumada coupling offers a robust method for forming new C-C bonds by reacting this compound with various alkyl, vinyl, or aryl Grignard reagents.

| Feature | Heck Reaction | Kumada Coupling |

|---|---|---|

| Catalyst | Palladium(0) complexes | Nickel(II) or Palladium(II) complexes |

| Nucleophile | Alkene | Grignard Reagent (R-MgX) |

| Bond Formed | Aryl-Vinyl | Aryl-Alkyl, Aryl-Vinyl, Aryl-Aryl |

| Key Challenge with Ar-Cl | Slower oxidative addition requires specialized ligands and/or higher temperatures. buecher.de | Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance. wordpress.com |

| Typical Conditions | Pd catalyst, phosphine ligand, base (e.g., NEt₃, K₂CO₃), elevated temperature. nih.gov | Ni or Pd catalyst (e.g., Ni(dppp)Cl₂), Grignard reagent in THF or ether. orgsyn.org |

Carbonylation reactions introduce a carbonyl group (-CO-) into an organic molecule. Cobalt-catalyzed methoxycarbonylation has been shown to be a highly effective method for converting aryl chlorides into their corresponding methyl esters under remarkably mild conditions (e.g., 62 °C, 1 bar CO). nih.gov

A detailed mechanistic study on the cobalt-catalyzed methoxycarbonylation of substituted dichlorobenzenes revealed that the reaction proceeds via a radical anion nucleophilic substitution mechanism. nih.gov A significant finding from this research was the discovery of a "universal positive ortho-effect," where the presence of any substituent in the position ortho to the reacting chlorine atom accelerates the rate of methoxycarbonylation. nih.gov This effect is observed regardless of whether the ortho-substituent is electron-donating or electron-withdrawing.

In the case of this compound, both chlorine atoms are positioned ortho to the strongly electron-withdrawing acetyl group. Based on the observed ortho-effect, this compound is predicted to be an excellent substrate for cobalt-catalyzed methoxycarbonylation, likely exhibiting high reactivity and leading to the efficient formation of the corresponding methyl benzoate (B1203000) derivative. The reaction provides a valuable pathway for converting the aryl chloride into a more functionalized carboxylic acid ester.

| Substrate | Substituent (X) | Position of X relative to reacting Cl | Relative Rate (krel) |

|---|---|---|---|

| 1,3-Dichlorobenzene | -Cl | meta | 1.0 |

| 2,4-Dichlorotoluene | -CH₃ | ortho | 1.3 |

| 2,4-Dichloroanisole | -OCH₃ | ortho | 2.1 |

| 1,2,4-Trichlorobenzene | -Cl | ortho | 3.5 |

| 2,4-Dichlorobenzonitrile | -CN | ortho | 12.0 |

Data adapted from a study on cobalt-catalyzed methoxycarbonylation, demonstrating that ortho-substituents universally accelerate the reaction rate relative to a meta-substituted analogue. nih.govresearchgate.net

Oxidative Dehydrogenative Carboxylation Catalysis

While specific studies on the oxidative dehydrogenative carboxylation (ODC) of this compound are not extensively documented in the reviewed literature, the general principles of this reaction type, particularly copper-catalyzed ODC of unactivated alkanes, can provide a framework for predicting its potential reactivity. Copper-catalyzed ODC reactions are a method for converting C-H bonds into C-O bonds, typically forming allylic esters from alkanes and carboxylic acids. nih.gov

The generally accepted mechanism for the copper-catalyzed ODC of an alkane like cyclohexane (B81311) involves the formation of an active catalyst from a copper(I) or copper(II) precursor, an oxidant, and a carboxylic acid. nih.gov A key intermediate is a copper(II)-carboxylate complex. The reaction is often initiated by a radical species, such as a tert-butoxy (B1229062) radical, which abstracts a hydrogen atom from the alkane to form an alkyl radical. This radical can then be oxidized, potentially by the copper catalyst, to a carbocation, which subsequently eliminates a proton to form an alkene. The alkene can then undergo further reaction to yield the allylic ester. A critical factor in these reactions is the nature of the carboxylate ligand, with electron-rich benzoates generally reacting faster with alkyl radicals than their electron-poor counterparts. nih.gov

In the context of this compound, its involvement in such a reaction would likely be as a precursor to a carboxylic acid for the carboxylation step, rather than the substrate for C-H activation, given the presence of the aromatic ring. However, if the methyl group on the acetyl moiety were to be considered for functionalization, the principles of radical generation and subsequent oxidation would apply.

Table 1: Key Mechanistic Steps in a General Copper-Catalyzed Oxidative Dehydrogenative Carboxylation

| Step | Description |

| Catalyst Activation | Formation of an active copper-carboxylate species from a copper precursor, oxidant, and carboxylic acid. |

| C-H Abstraction | A radical initiator (e.g., tert-butoxy radical) abstracts a hydrogen atom from the alkane substrate to form an alkyl radical. |

| Oxidation | The alkyl radical is oxidized to a carbocation, potentially involving the copper catalyst. |

| Alkene Formation | The carbocation undergoes deprotonation to form an alkene intermediate. |

| Allylic Functionalization | The alkene is converted to the final allylic ester product. |

Radical Reaction Pathways and Their Chemical Consequences

The presence of both a methyl group and halogen substituents on the aromatic ring of this compound suggests potential for involvement in various radical reactions. While specific studies on this compound are limited, the reactivity of acetophenones in radical pathways has been documented.

A notable example is the copper(I)-catalyzed synthesis of multisubstituted furans from acetophenones and electron-deficient alkynes. organic-chemistry.org This reaction proceeds via a direct C(sp³)–H bond functionalization under radical conditions, utilizing an oxidant like di-tert-butyl peroxide (DTBP). The proposed mechanism involves the generation of a radical at the methyl group of the acetophenone, which then adds to the alkyne. Subsequent cyclization and aromatization lead to the furan (B31954) product. Mechanistic studies, including kinetic isotope effect experiments (kH/kD ≈ 4.5), support a radical pathway. organic-chemistry.org The presence of electron-withdrawing chloro groups on the aromatic ring of this compound could influence the stability of the initial radical and the subsequent reaction steps.

Furthermore, the general reactivity of polychlorinated aromatic compounds towards radicals, such as hydroxyl radicals, has been studied in the context of environmental degradation. For instance, the oxidation of polychlorinated biphenyls (PCBs) by hydroxyl radicals proceeds via addition of the radical to the aromatic ring, with reaction rates influenced by the degree and position of chlorination. epa.govepa.gov While not a direct analogue, this suggests that the aromatic ring of this compound could also be susceptible to attack by highly reactive radicals.

Photoinduced Reactions and Photoremovable Protecting Group Chemistry

This compound belongs to the class of o-alkylphenacyl compounds, which are known to undergo characteristic photoinduced reactions. A key process for these molecules is photoenolization, where irradiation leads to the formation of a dienol intermediate through an intramolecular hydrogen abstraction from the ortho-alkyl group by the excited carbonyl. acs.org

The mechanism of photoenolization for o-methylacetophenone derivatives has been investigated and is understood to proceed via the triplet excited state. researchgate.net Upon photoexcitation, the ketone undergoes intersystem crossing to the triplet state. This is followed by an intramolecular 1,5-hydrogen atom transfer from the ortho-methyl group to the carbonyl oxygen, forming a triplet 1,4-biradical. This biradical then converts to the Z- and E-photoenols. researchgate.net These dienol intermediates are highly reactive and can be trapped by various dienophiles in [4+2] cycloaddition reactions, often referred to as Photoenolization Diels-Alder (PEDA) reactions. flinders.edu.aumsu.edu

The utility of this photoenolization process has been harnessed in the development of photoremovable protecting groups (PPGs). acs.orgnih.gov The o-alkylphenacyl moiety can be attached to a substrate, which is then released upon irradiation. The efficiency of release and the nature of the byproducts can be influenced by the substitution pattern on the aromatic ring and the reaction conditions. For instance, in the presence of a nucleophile like methanol, acetophenone derivatives substituted on the o-methyl group can be formed, whereas in non-nucleophilic solvents, indanone and benzocyclobutenol side products may arise. acs.org The chloro and methyl substituents on this compound would be expected to influence the photophysical properties and the reactivity of the photoenol intermediate.

Table 2: General Scheme of Photoenolization of o-Methylacetophenone Derivatives

| Step | Description | Intermediate/Product |

| Photoexcitation | Absorption of UV light promotes the ketone to an excited singlet state (S1). | S1 state of the acetophenone |

| Intersystem Crossing | The excited singlet state undergoes intersystem crossing to the more stable triplet state (T1). | T1 state of the acetophenone |

| Intramolecular H-Abstraction | The triplet carbonyl abstracts a hydrogen atom from the ortho-methyl group. | Triplet 1,4-biradical |

| Enol Formation | The biradical converts to the corresponding Z- and E-photoenols (o-xylylenols). | Photoenol intermediates |

| Trapping/Rearrangement | The photoenols can be trapped by dienophiles or undergo tautomerization back to the starting ketone. | Diels-Alder adducts, substituted acetophenones, or starting material |

Biocatalytic Approaches to Aromatic C-H Functionalization

The application of biocatalysis for the selective functionalization of C-H bonds is a rapidly growing field with significant potential for green chemistry. nih.govyoutube.com While no specific biocatalytic transformations of this compound have been reported, the principles of enzymatic C-H activation can be considered for this substrate.

Enzymes such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent halogenases are known to catalyze the selective hydroxylation and halogenation of unactivated C-H bonds. youtube.combiorxiv.org These enzymes often exhibit high levels of regio- and stereoselectivity, which can be difficult to achieve with traditional chemical methods. For a substrate like this compound, potential sites for biocatalytic functionalization include the methyl group of the acetyl moiety, the methyl group on the aromatic ring, or the aromatic C-H bonds themselves.

Directed evolution of enzymes has emerged as a powerful tool to tailor their activity and selectivity for non-natural substrates. nih.gov For example, P411 heme enzymes have been engineered to perform intermolecular C-H amidation with high yields and enantioselectivity. nih.gov Such an approach could potentially be applied to develop a biocatalyst for the functionalization of this compound. The presence of the chloro substituents may influence the binding of the substrate in the enzyme's active site and its reactivity.

Mechanistic Elucidation through Kinetic and Isotopic Studies

Kinetic and isotopic studies are fundamental tools for elucidating reaction mechanisms. For reactions involving this compound, such studies could provide valuable insights into the rate-determining steps and the nature of transition states.

Kinetic studies on the oxidation of substituted acetophenones by reagents like acid dichromate have shown that the reaction order depends on the concentration of the oxidant and the substrate. researchgate.net The effect of substituents on the reaction rate can be analyzed using Hammett plots, which correlate reaction rates with substituent constants (σ). For instance, electron-withdrawing substituents have been observed to accelerate the rate of oxidation of acetophenones. researchgate.net The two chloro groups in this compound would be expected to have a significant electronic effect on reaction rates.

Kinetic isotope effects (KIEs) are a powerful probe for C-H bond breaking steps. For example, studies on the base-catalyzed ionization of substituted acetophenones have utilized the rates of bromination and detritiation to determine KIEs. rsc.org The magnitude of the isotope effect can provide information about the transition state of the proton abstraction step. In the context of radical reactions involving the methyl group of this compound, a primary KIE would be expected if C-H bond cleavage is the rate-determining step, as has been observed in the copper-catalyzed radical addition of acetophenones to alkynes. organic-chemistry.org

Table 3: Common Kinetic and Isotopic Probes in Mechanistic Studies of Acetophenones

| Method | Information Gained | Example Application |

| Reaction Rate Studies | Determination of reaction order, rate constants, and activation parameters. | Oxidation of acetophenones with acid dichromate. researchgate.net |

| Hammett Plots | Correlation of reaction rates with electronic effects of substituents. | Studying the influence of para-substituents on acetophenone oxidation. researchgate.net |

| Kinetic Isotope Effect (KIE) | Probing the involvement of C-H bond cleavage in the rate-determining step. | Base-catalyzed ionization of acetophenones. rsc.org |

Derivatization and Strategic Transformations of 2 ,6 Dichloro 4 Methylacetophenone

Conversion to Chalcone (B49325) Frameworks and Related α,β-Unsaturated Carbonyl Systems

The conversion of 2',6'-Dichloro-4'-methylacetophenone into chalcones and related α,β-unsaturated carbonyl systems is a foundational transformation. This is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. pnrjournal.comjetir.org

In a typical procedure, this compound is dissolved in a solvent such as ethanol (B145695), and an aromatic aldehyde is added. ijper.org A strong base, commonly an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then introduced to catalyze the condensation. nih.govnih.gov The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol (B89426) addition product yields the chalcone, characterized by a three-carbon α,β-unsaturated carbonyl system linking the two aromatic rings. chemrevlett.com The reaction is often stirred at room temperature for several hours or may require gentle heating to proceed to completion. pnrjournal.comijper.org

The general reaction scheme is as follows:

Reactants: this compound and a selected aromatic aldehyde.

Catalyst: Typically NaOH or KOH. saudijournals.com

Solvent: Ethanol is commonly used. ijper.org

Conditions: Stirring at room temperature for a duration ranging from a few hours to overnight. pnrjournal.com

This method allows for the synthesis of a diverse library of chalcones by varying the structure of the aromatic aldehyde used in the condensation.

Cyclization Reactions Leading to Heterocyclic Compounds

The chalcone frameworks derived from this compound are valuable intermediates for the synthesis of various heterocyclic compounds. The α,β-unsaturated carbonyl moiety within the chalcone structure is susceptible to reactions with dinucleophiles, leading to the formation of stable ring systems.

Thiazine derivatives can be synthesized from chalcones. One common method involves the cyclocondensation of a chalcone with a sulfur- and nitrogen-containing reagent like thiourea (B124793) (H₂NCSNH₂). In a basic medium, such as ethanolic potassium hydroxide, thiourea can react with the α,β-unsaturated ketone of the chalcone to form a six-membered dihydropyrimidinethione ring, which is a type of thiazine-related heterocycle.

Benzothiazines are another important class of sulfur- and nitrogen-containing heterocycles. cbijournal.comrsc.org Their synthesis often involves the reaction of 2-aminothiophenol (B119425) with a suitable precursor. nih.govmdpi.com For instance, an α-haloketone derivative of this compound could react with 2-aminothiophenol. The reaction would proceed via an initial S-alkylation followed by an intramolecular cyclization between the amino group and the carbonyl group to form the 1,4-benzothiazine ring. nih.govbeilstein-journals.org

Pyrimidines: Pyrimidine (B1678525) rings are readily accessible from chalcones. The synthesis involves the reaction of the chalcone with a reagent containing a N-C-N unit, such as urea, thiourea, or guanidine (B92328) hydrochloride. pnrjournal.comresearchgate.net The reaction is typically carried out under basic conditions, for example, in refluxing ethanol with potassium hydroxide. The dinucleophilic reagent attacks the chalcone framework, leading to a cyclization reaction that, after dehydration and aromatization, yields the substituted pyrimidine ring. ijper.orgijres.org

Quinolines: The synthesis of quinolines from this compound can be envisioned through several classical methods, although it typically requires prior modification of the starting material. For instance, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. To utilize this method, the this compound would first need to be nitrated and then reduced to introduce an amino group ortho to the acetyl group. This 2-aminoacetophenone (B1585202) derivative could then be reacted with a suitable carbonyl compound to construct the quinoline (B57606) core.

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a versatile tool for the formylation of electron-rich compounds and for constructing heterocycles. organicreactions.orgijpcbs.comwikipedia.org The reaction generates an electrophilic chloroiminium salt (the Vilsmeier reagent) that can react with various substrates. pdf4pro.comnih.gov

While the aromatic ring of this compound is deactivated towards electrophilic substitution due to the presence of two electron-withdrawing chlorine atoms, the Vilsmeier-Haack reagent can react with activated methyl or methylene groups. More commonly in heterocycle synthesis, a derivative of the starting material is used. For example, an N-arylacetamide (acetanilide) derived from a corresponding aniline (B41778) can undergo Vilsmeier-Haack reaction to yield a 2-chloro-3-formylquinoline. This involves an intramolecular cyclization onto the aromatic ring, driven by the activated amide group.

Functional Group Interconversions (e.g., Oxidation to Carboxylic Acids, Reduction)

Oxidation to Carboxylic Acids: The functional groups on this compound can be oxidized to carboxylic acids using strong oxidizing agents. Both the acetyl group (-COCH₃) and the methyl group (-CH₃) attached to the aromatic ring can be oxidized. Treatment with a powerful oxidizing agent like hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by acidic workup can oxidize alkyl chains at the benzylic position to a carboxylic acid. libretexts.orgmasterorganicchemistry.com Under vigorous conditions, it is possible to oxidize both the acetyl group and the methyl group, potentially leading to a dicarboxylic acid derivative. askfilo.com The relative reactivity would depend on the specific reaction conditions.

Reduction: The carbonyl group of the acetophenone is readily reduced to either a secondary alcohol or a methylene group.

Reduction to an Alcohol: Catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) or treatment with hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to 2',6'-dichloro-1-hydroxyethyl-4-methylbenzene. Sodium borohydride is a milder reagent often preferred for its selectivity for carbonyl groups.

Reduction to a Methylene Group: Complete reduction of the carbonyl to a methylene (-CH₂-) group can be accomplished under more forceful conditions. Classic methods include the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). These transformations would convert this compound to 2,6-dichloro-1-ethyl-4-methylbenzene.

Advanced Spectroscopic and Computational Characterization of 2 ,6 Dichloro 4 Methylacetophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2',6'-Dichloro-4'-methylacetophenone, both ¹H and ¹³C NMR would provide critical information for structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and methyl protons. The methyl group on the aromatic ring (at the 4'-position) would likely appear as a singlet in the upfield region, typically around 2.4 ppm. The acetyl methyl group protons would also present as a singlet, expected further downfield, likely in the range of 2.6 ppm. The aromatic protons, due to the substitution pattern, would appear as a singlet as they are chemically equivalent. The exact chemical shift would be influenced by the electron-withdrawing effects of the chlorine atoms and the acetyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. chemicalbook.com The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 195-200 ppm. The carbons of the methyl groups will appear at the most upfield positions. The aromatic carbons will have shifts in the characteristic aromatic region (approximately 120-140 ppm), with the carbons directly bonded to the chlorine atoms showing distinct shifts due to the halogen's electronegativity.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.6 (s, 3H) | ~30 |

| Aromatic CH₃ | ~2.4 (s, 3H) | ~21 |

| Aromatic CH | ~7.3 (s, 2H) | ~129 |

| Aromatic C-Cl | - | ~135 |

| Aromatic C-CH₃ | - | ~140 |

| Aromatic C-C=O | - | ~138 |

| Carbonyl C=O | - | ~198 |

Note: These are predicted values based on typical chemical shifts of similar acetophenone (B1666503) derivatives. "s" denotes a singlet.

Mass Spectrometry (MS) Techniques: GC/MS and EIMS for Molecular Identification

Gas Chromatography-Mass Spectrometry (GC/MS) and Electron Ionization Mass Spectrometry (EIMS) are powerful techniques for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. libretexts.org

Upon electron ionization, this compound would form a molecular ion ([M]⁺), and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. A key fragmentation pathway for acetophenones is the alpha-cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of an acylium ion. libretexts.org For this compound, this would result in a prominent peak corresponding to the [CH₃CO]⁺ fragment at m/z 43. Another significant fragmentation would be the loss of a methyl radical from the molecular ion to form a [M-15]⁺ ion. Due to the presence of two chlorine atoms, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 and M+4 peaks having predictable relative intensities. researchgate.net

Expected Key Fragments in the EIMS of this compound:

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | [M - CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.com The IR spectrum of this compound is expected to show several key absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration, which for aromatic ketones typically appears in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl groups will be observed in the ranges of 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. A gas-phase IR spectrum of the closely related 2,6-dichloroacetophenone shows a strong carbonyl peak around 1720 cm⁻¹. nist.gov

Expected Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-2960 |

| Carbonyl C=O Stretch | 1680-1700 |

| Aromatic C=C Stretch | 1450-1600 |

| C-Cl Stretch | 600-800 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and crystal packing information. To date, the crystal structure of this compound has not been reported in the publicly available crystallographic databases. If single crystals of sufficient quality were obtained, this technique could confirm the planar geometry of the benzene (B151609) ring and the orientation of the acetyl and methyl substituents. It would also provide detailed information on intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

Computational Chemistry Approaches

In the absence of complete experimental data, computational chemistry provides a powerful avenue for predicting and understanding the properties of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. karazin.ua For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR spectra, and calculate NMR chemical shifts. researchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and electronic properties. scielo.br The distribution of electron density and the molecular electrostatic potential (MEP) map can identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, including DFT and other ab initio methods, are instrumental in elucidating reaction mechanisms. These methods can be used to map out the potential energy surface of a reaction involving this compound, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, such calculations could be used to explore the mechanism of nucleophilic substitution reactions on the aromatic ring or reactions involving the acetyl group.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the rotational orientation of the acetyl group relative to the dichlorinated methylphenyl ring. Conformational analysis, the study of the energetics of different rotational arrangements (rotamers), is crucial for understanding the molecule's stability, reactivity, and intermolecular interactions. lumenlearning.com For acetophenone and its derivatives, the key dihedral angle is that between the plane of the carbonyl group (C=O) and the plane of the aromatic ring.

In the case of this compound, significant steric hindrance is expected between the acetyl group and the two bulky chlorine atoms at the ortho positions (2' and 6'). This steric clash heavily restricts the rotation around the single bond connecting the carbonyl carbon to the aromatic ring. Consequently, the molecule is likely to predominantly adopt a conformation where the acetyl group is twisted significantly out of the plane of the benzene ring. This contrasts with unsubstituted acetophenone, which prefers a more planar conformation to maximize conjugation between the carbonyl group and the aromatic π-system.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are instrumental in predicting the stable conformations and the energy barriers between them. For similar 2'-substituted acetophenones, studies have shown that the presence of a substituent at the ortho position forces the acetyl group to rotate out of the ring plane. nih.gov In the case of this compound, with two ortho substituents, this effect is compounded. The most stable conformation is predicted to be one where the carbonyl group is nearly perpendicular to the aromatic ring to minimize the steric repulsion with the chlorine atoms.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in various solvents or in a crystalline state. rsc.orgtaylorfrancis.com These simulations model the atomic motions over time, allowing for the exploration of accessible conformations and the frequency of transitions between them. For this molecule, MD simulations would likely show that the acetyl group undergoes torsional vibrations around the equilibrium non-planar position, with high energy barriers preventing full rotation. The specific solvent environment could influence the preferred dihedral angle through dipole-dipole interactions and other non-covalent forces.

A representative, though hypothetical, data table for the relative energies of different conformations of this compound, as might be obtained from computational studies, is presented below.

| Conformation | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| Twisted (Stable) | ~90° | 0.0 | >99 |

| Planar (Transition State) | 0° | High (>10) | <1 |

Note: The values in this table are illustrative and based on the expected steric hindrance. Actual values would require specific computational studies.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. nih.govbiointerfaceresearch.com In the context of this compound, EPR spectroscopy is invaluable for studying radical intermediates that may form during chemical reactions, such as those induced by ionizing radiation or photochemical processes. uantwerpen.be

When subjected to conditions that can lead to electron gain or loss, acetophenone derivatives can form radical anions or radical cations. For halogenated acetophenones, dissociative electron capture is a common pathway. In the case of this compound, upon electron gain, the initial radical anion can be unstable. The electron may transfer to the C-Cl σ* orbital, leading to the cleavage of a carbon-chlorine bond and the formation of a chloride ion and a 2'-chloro-4'-methylphenacyl radical.

An EPR study on related 2'-halogenated acetophenones demonstrated that electron capture often leads to the loss of the halide ion and subsequent formation of a phenacyl radical (PhCOCH₂•). The EPR spectrum of such a radical would be characterized by hyperfine coupling of the unpaired electron with the methylene (B1212753) protons.

The general process for radical formation and detection in this compound can be summarized as follows:

Generation of Radical Intermediates: This can be achieved by methods such as exposure to γ-rays in a solid matrix at low temperatures (e.g., 77 K) or through photochemical reactions.

Trapping and Measurement: The short-lived radical intermediates are often trapped in a frozen matrix to allow for EPR measurement. nih.gov

EPR Spectral Analysis: The resulting EPR spectrum provides information about the structure and electronic environment of the radical. The g-value and hyperfine coupling constants are key parameters obtained from the spectrum.

A hypothetical table of expected EPR data for a radical intermediate derived from this compound is shown below, based on data for similar radicals.

| Radical Species | g-value | Hyperfine Coupling Constants (Gauss) |

| 2'-chloro-4'-methylphenacyl radical | ~2.003 | a(2H, CH₂) ≈ 18-20 G |

| Aromatic radical anion | ~2.0025 | Couplings to ring protons and ¹³C |

Note: This data is illustrative and based on known values for similar aromatic and acyl radicals. Specific experimental determination would be required for precise values.

The study of radical intermediates of halogenated compounds like this compound is crucial for understanding reaction mechanisms, particularly in fields like environmental degradation of pollutants and in synthetic chemistry. EPR spectroscopy remains a primary and indispensable tool for the direct detection and characterization of these transient, yet critical, chemical species. srce.hr

Academic and Research Applications of 2 ,6 Dichloro 4 Methylacetophenone

Role as a Precursor in Complex Organic Synthesis

Substituted acetophenones are fundamental building blocks in organic synthesis, serving as starting materials for a wide array of more complex molecules. The acetyl group is readily functionalized through reactions such as aldol (B89426) condensations, Mannich reactions, and halogenations to introduce new carbon-carbon and carbon-heteroatom bonds.

While specific, multi-step syntheses commencing from 2',6'-Dichloro-4'-methylacetophenone are not extensively documented in broad literature, the general utility of related amino acetophenones as building blocks for creating analogs of natural products is well-established. The presence of the dichloro and methyl groups on the phenyl ring of this compound makes it a valuable precursor for creating molecules with specific steric and electronic properties, which are crucial for developing bioactive compounds and functional materials. The transformation of the ketone functionality allows for the construction of diverse molecular scaffolds.

Table 1: Potential Synthetic Transformations of the Acetyl Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| α-Halogenation | NBS, Br₂ | α-Halo Ketone |

Utilization as a Building Block in Materials Science (e.g., resins, liquid crystals)

In materials science, aromatic ketones are often incorporated into polymer backbones or used as precursors for monomers to create specialized materials like resins and liquid crystals. These materials derive their properties from the rigidity and electronic characteristics of the aromatic units. For instance, research has demonstrated the synthesis of copolymer resins from the polycondensation of 4-methylacetophenone with other monomers, highlighting the role of the acetophenone (B1666503) moiety in forming cross-linked polymeric structures.

However, specific studies detailing the use of this compound as a direct building block for resins or liquid crystals are not prominent in the available scientific literature. The synthesis of liquid crystalline materials often involves molecules with specific length-to-breadth ratios and polarizable groups, and while aromatic ketones can be part of such structures, the direct application of this particular compound remains a specialized area of research.

Investigation in Photochemical Studies as a Photosensitizer or Reagent

The photochemistry of aromatic ketones like acetophenone is a well-studied field. Upon absorption of UV light, these molecules can be promoted to an excited triplet state, enabling them to act as photosensitizers. In this state, they can transfer energy to other molecules, initiating photochemical reactions such as [2+2] cycloadditions. Furthermore, ketones with accessible hydrogen atoms can undergo characteristic photoreactions like the Norrish Type I (α-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) reactions.

Despite this broad background, specific photochemical investigations focusing on this compound, either as a photosensitizer or as a reactive substrate, are not widely reported. The influence of the ortho-dichloro and para-methyl substituents on the photophysical properties and reaction pathways of the acetophenone core would be a subject for targeted research but is not extensively covered in current literature.

Intermediate in the Synthesis of Agrochemical Research Compounds

One of the most significant roles for substituted acetophenones is as intermediates in the synthesis of agrochemicals, particularly fungicides and herbicides. The molecular framework of many commercial pesticides is built upon substituted aromatic rings, and acetophenones provide a convenient entry point for constructing these complex structures.

The development of novel fungicides and herbicides often involves the synthesis and screening of numerous derivatives to optimize activity and selectivity. For example, the synthesis of various fungicidal compounds has been achieved using acetophenone derivatives as starting materials. The herbicide Pinoxaden, for instance, features a substituted phenyl ring reminiscent of the pattern in this compound, suggesting that compounds of this type are relevant precursors for such agrochemical targets. Although direct synthetic routes from this compound to a specific, named agrochemical are not detailed in general literature, its structural motifs are characteristic of those found in molecules designed for crop protection.

Table 2: Classes of Agrochemicals with Structural Links to Substituted Acetophenones

| Agrochemical Class | Mode of Action (Example) | Relevance of Substituted Phenyl Ring |

|---|---|---|

| Phenylpyrazoline Herbicides | ACCase Inhibition | Critical for binding to the target enzyme |

| Triazole Fungicides | Sterol Biosynthesis Inhibition | Influences potency and spectrum of activity |

Application in the Development and Evaluation of Novel Catalysts and Ligands

The development of new catalysts and ligands is crucial for advancing synthetic chemistry. While functionalized aromatic molecules can serve as precursors for ligands in coordination chemistry, there is currently a lack of specific research demonstrating the application of this compound in this area. The synthesis of ligands often requires specific functional groups that can coordinate to a metal center, and while the ketone group of an acetophenone can be modified, this compound is not a commonly cited precursor in the literature on catalyst and ligand development.

Contributions to Fundamental Studies in Organic Reaction Mechanisms

Substituted aromatic compounds are frequently used as model substrates to study the mechanisms of organic reactions. The electronic and steric effects of substituents can provide valuable insights into reaction kinetics, transition state geometries, and the influence of molecular structure on reactivity. However, specific mechanistic studies where this compound is employed as the key substrate to elucidate a fundamental organic reaction mechanism are not widely documented in the chemical literature. Kinetic and mechanistic investigations have been performed on other chlorinated aromatic compounds, such as 2,6-dichlorophenol-indophenol, but not explicitly on this acetophenone derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',6'-Dichloro-4'-methylacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2,6-dichloro-4-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Chlorination of the methyl group may require controlled conditions (e.g., Cl₂ gas under UV light) to avoid over-halogenation . Yield optimization involves monitoring reaction temperature (typically 0–5°C for acylations) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical due to potential byproducts like 2',4'-dichloro isomers .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. For example, the methyl group at position 4' appears as a singlet (~δ 2.6 ppm), while aromatic protons show splitting due to adjacent chlorine atoms .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₈Cl₂O, ~217.03 g/mol) and isotopic patterns from chlorine atoms.

- IR Spectroscopy : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the acetophenone backbone .

Q. How does the electronic effect of chlorine substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing nature of chlorine atoms at positions 2' and 6' deactivates the aromatic ring, reducing electrophilicity at the para position. However, the methyl group at 4' introduces steric hindrance, which may direct nucleophilic attacks to specific sites. Kinetic studies using substituted amines or thiols can map regioselectivity .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges in functionalizing this compound for pharmaceutical intermediates?

- Methodological Answer :

- Directed Ortho-Metalation (DoM) : Use a directing group (e.g., trifluoromethanesulfonyl) to position substituents selectively .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis enables C–C bond formation at the 4' position. Pre-activation via bromination at 4' may be required .

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. How do solvent polarity and temperature affect the tautomeric equilibria of this compound derivatives in solution?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor keto-enol tautomerism in solvents like DMSO (polar aprotic) vs. toluene (nonpolar). The enol form is stabilized in polar solvents due to hydrogen bonding.

- Variable-Temperature NMR : At low temperatures (<−40°C), tautomeric equilibria slow, allowing isolation of individual forms. Activation energy (ΔG‡) can be calculated using Eyring plots .

Q. What role does the methyl group at position 4' play in modulating the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with methyl, ethyl, or hydrogen substituents. For example, methyl enhances lipophilicity (logP ~2.8), improving membrane permeability in antifungal assays .

- X-ray Crystallography : Resolve binding interactions with target enzymes (e.g., cytochrome P450) to identify steric or hydrophobic effects .

Data Contradictions and Resolution

Q. Conflicting reports exist on the solubility of this compound in aqueous vs. organic solvents. How can researchers resolve this?

- Methodological Answer :

- Solubility Screening : Use a standardized protocol (e.g., shake-flask method) across solvents (water, ethanol, DCM). Contradictions may arise from impurities; purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are essential.

- QSAR Modeling : Predict solubility using Abraham solvation parameters, accounting for chlorine’s hydrophobicity and methyl’s steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.